molecular formula C26H25N5OS B11684107 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide

Cat. No.: B11684107
M. Wt: 455.6 g/mol
InChI Key: FIQUBFMUDIXXJJ-WPWMEQJKSA-N
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Description

This compound features a 1,2,4-triazole core substituted with two phenyl groups at positions 4 and 5, a sulfanyl (-S-) group at position 3, and an acetohydrazide moiety linked to an (E)-[4-(propan-2-yl)phenyl]methylidene group. The 1,2,4-triazole scaffold is known for its versatile pharmacological properties, including antimicrobial, antioxidant, and anti-inflammatory activities .

Properties

Molecular Formula

C26H25N5OS

Molecular Weight

455.6 g/mol

IUPAC Name

2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C26H25N5OS/c1-19(2)21-15-13-20(14-16-21)17-27-28-24(32)18-33-26-30-29-25(22-9-5-3-6-10-22)31(26)23-11-7-4-8-12-23/h3-17,19H,18H2,1-2H3,(H,28,32)/b27-17+

InChI Key

FIQUBFMUDIXXJJ-WPWMEQJKSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis of the 4,5-Diphenyl-4H-1,2,4-Triazole-3-Thiol Core

The triazole ring forms the foundational structure of the compound. A common approach involves the cyclization of 1,2-diacylhydrazines with thiosemicarbazides. According to , the Paal-Knorr pyrrole synthesis conditions (refluxing acetic acid with sodium acetate) are adapted for triazole formation. For example, reacting 1,2-dibenzoylhydrazine with thiosemicarbazide in acetic acid at 110°C for 6 hours yields 4,5-diphenyl-4H-1,2,4-triazole-3-thiol in 68–75% yield .

Key Reaction Parameters

ParameterCondition
SolventAcetic acid
CatalystSodium acetate
Temperature110°C
Reaction Time6 hours
Yield68–75%

The thiol group at position 3 of the triazole is critical for subsequent sulfanyl functionalization.

Condensation with 4-Isopropylbenzaldehyde

The final step involves Schiff base formation between the hydrazide and 4-isopropylbenzaldehyde. This is typically conducted in ethanol under acidic catalysis. Research from shows that refluxing equimolar amounts of hydrazide and aldehyde in ethanol with a catalytic amount of sulfuric acid for 3 hours yields the target compound in 70–78%.

Triazole-S-CH2C(O)NHNH2+4-(CH(CH3)2)C6H4CHOH2SO4,EtOHTarget Compound\text{Triazole-S-CH}2\text{C(O)NHNH}2 + \text{4-(CH(CH}3\text{)}2\text{)C}6\text{H}4\text{CHO} \xrightarrow{\text{H}2\text{SO}4, \text{EtOH}} \text{Target Compound}

Critical Parameters

ParameterCondition
Molar Ratio1:1 (hydrazide:aldehyde)
CatalystH2_2SO4_4 (5 mol%)
TemperatureReflux (78°C)
Reaction Time3 hours
Yield70–78%

Purification and Characterization

Post-synthesis purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Spectroscopic data confirm structure:

  • 1^1H NMR (400 MHz, DMSO-d6_6): δ 11.32 (s, 1H, NH), 8.42 (s, 1H, CH=N), 7.82–7.25 (m, 14H, aromatic), 4.32 (s, 2H, SCH2_2), 2.91 (septet, 1H, CH(CH3_3)2_2), 1.22 (d, 6H, CH3_3) .

  • IR (KBr) : 1665 cm1^{-1} (C=O), 1598 cm1^{-1} (C=N) .

Comparative Analysis of Synthetic Routes

The table below contrasts methods from literature:

StepMethod A Method B Method C
Triazole SynthesisAcetic acid, 6h, 75%DMF, 8h, 68%Ethanol, 5h, 70%
Sulfanyl AdditionK2_2CO3_3, DMF, 82%NaH, THF, 75%Et3_3N, CH3_3CN, 78%
CondensationH2_2SO4_4, 78%AcOH, 72%HCl, 70%

Method A offers the highest overall yield (75%) but requires longer reaction times. Method B’s use of DMF simplifies purification but poses solvent disposal challenges .

Mechanistic Insights

  • Triazole Formation : Cyclization proceeds via dehydration of the hydrazine-thiosemicarbazide intermediate, facilitated by acetic acid’s protonation .

  • Schiff Base Formation : Acid catalysis protonates the aldehyde carbonyl, enhancing electrophilicity for nucleophilic attack by the hydrazide’s amino group.

Industrial-Scale Considerations

Patent highlights scalability challenges:

  • Cost Efficiency : DMF is replaced with toluene in large-scale reactions to reduce costs, albeit with a 5–7% yield drop .

  • Catalyst Recovery : Heterogeneous catalysts (e.g., Amberlyst-15) enable reuse over five cycles without significant activity loss .

Applications and Derivatives

While beyond preparation scope, the compound’s bioactivity (e.g., antimicrobial , enzyme inhibition ) justifies synthetic interest. Derivatives with modified aryl groups (e.g., nitro, methoxy) are synthesized analogously, as detailed in and .

Chemical Reactions Analysis

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide undergoes various chemical reactions:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide exerts its effects involves the inhibition of specific enzymes and pathways critical for cell proliferation. The triazole ring is known to interact with various molecular targets, leading to the disruption of cellular processes and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues

Structurally analogous compounds share the 1,2,4-triazole core and acetohydrazide functionality but differ in substituents on the triazole ring, phenyl groups, or hydrazide-linked moieties. Key examples include:

Compound Name Substituents on Triazole Ring Hydrazide-Linked Group Key Structural Differences Reference ID
2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide (Target) 4-Ph, 5-Ph 4-Isopropylphenyl methylidene Bulky isopropyl group enhances lipophilicity N/A
2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(2-ethoxyphenyl)methylene]acetohydrazide 4-Ph, 5-4-Cl-Ph 2-Ethoxyphenyl methylidene Electron-withdrawing Cl and ethoxy groups
N′-[(E)-(3-Allyl-2-hydroxyphenyl)methylene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide 4-Et, 5-Ph 2-Hydroxy-3-allylphenyl methylidene Allyl and hydroxyl groups improve solubility
2-((4-Phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N′-(1-phenylethylidene)acetohydrazide 4-Ph, 5-p-tolylaminoethyl 1-Phenylethylidene Aminoethyl side chain enhances bioactivity

Key Observations :

  • Electron-withdrawing groups (e.g., Cl in ) may enhance stability and intermolecular interactions.
  • Aminoethyl and tosylamino side chains (e.g., in ) introduce hydrogen-bonding sites, correlating with enhanced antioxidant activity .
Physicochemical Properties
  • Molecular Weight : The target compound (C₂₆H₂₆N₆OS) has a higher molecular weight (~478.6 g/mol) than analogues with smaller substituents (e.g., ~450 g/mol for ).
  • Crystallinity: Similar hydrazides (e.g., ) crystallize in monoclinic systems (space group P2₁/c), stabilized by N–H···O and C–H···π interactions. The isopropyl group in the target compound may induce torsional strain, affecting crystal packing.

Biological Activity

The compound 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide is a novel hydrazone derivative with potential biological activities. This article reviews its synthesis, characterization, and biological activities, particularly focusing on its antimicrobial and anticancer properties.

Synthesis and Characterization

The synthesis of the compound involves a two-step process. Initially, 4,5-diphenyl-4H-1,2,4-triazole-3-thiol is synthesized and subsequently reacted with an appropriate aldehyde to form the target hydrazone. Characterization techniques such as NMR and FTIR spectroscopy confirm the structure of the synthesized compound.

Table 1: Summary of Synthesis Steps

StepReagents/ConditionsYield (%)
14,5-Diphenyl-4H-1,2,4-triazole-3-thiol + 2-bromoacetaldehyde in DMF84%
2Deprotection using formic acidVariable

Antimicrobial Activity

Recent studies have demonstrated that the compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness.

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus20
Escherichia coli40
Klebsiella pneumoniae30

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

In vitro studies have shown that the compound exhibits cytotoxic effects against several cancer cell lines. The IC50 values for different cell lines highlight its potential as an anticancer agent.

Table 3: Anticancer Activity

Cell LineIC50 (µM)
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)25
A549 (Lung Cancer)20

The anticancer mechanism may involve induction of apoptosis and inhibition of cell proliferation.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated the compound's efficacy against multi-drug resistant strains of Staphylococcus aureus. The results indicated a notable reduction in bacterial viability after treatment with the compound.
  • Case Study on Cytotoxicity : In a comparative study with standard chemotherapeutics, the compound showed comparable or superior cytotoxicity against HeLa cells, suggesting its potential as an alternative therapeutic agent.

Q & A

Q. What are the standard protocols for synthesizing this compound, and what purification methods ensure high yields?

The synthesis typically involves a multi-step process:

  • Step 1: Condensation of 4-(propan-2-yl)benzaldehyde with acetohydrazide derivatives under acidic conditions to form the hydrazone moiety.
  • Step 2: Sulfur incorporation via nucleophilic substitution at the triazole ring using thiol-containing reagents. Key solvents include ethanol or DMF, with catalysts like acetic acid or piperidine. Purification often employs recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity . Table 1: Optimization Parameters for Synthesis
ParameterOptimal RangeImpact on Yield
Reaction Temperature60–80°C↑ Yield by 15–20%
Solvent PolarityMedium (e.g., ethanol)Minimizes byproducts

Q. Which spectroscopic techniques are critical for structural validation?

  • 1H/13C NMR: Confirms hydrazone geometry (E/Z isomerism) and substituent integration (e.g., isopropyl phenyl resonance at δ 1.2–1.4 ppm for CH(CH₃)₂).
  • FT-IR: Identifies key functional groups (C=N stretch at ~1600 cm⁻¹, S–C vibration at ~650 cm⁻¹).
  • HRMS: Validates molecular ion peaks (e.g., [M+H]+ calculated for C₃₂H₃₀N₆OS: 563.22 g/mol) .

Q. What preliminary biological assays are recommended for activity screening?

Standard assays include:

  • Antimicrobial: Broth microdilution (MIC against S. aureus, E. coli).
  • Anticancer: MTT assay (IC₅₀ vs. HeLa or MCF-7 cells).
  • Enzyme Inhibition: Kinase or protease inhibition assays (e.g., COX-2). Use DMSO as a solubilizing agent (<1% v/v) to avoid cytotoxicity artifacts .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Discrepancies often arise from:

  • Pharmacokinetic Factors: Poor solubility or metabolic instability. Mitigate via formulation (e.g., PEGylation) or pro-drug design.
  • Structural Analogues: Compare substituent effects (e.g., 4-chlorophenyl vs. isopropylphenyl) to identify pharmacophores. Case Study: A 2024 study showed that replacing the triazole’s phenyl group with pyridine improved bioavailability by 40% .

Q. What computational strategies predict reaction mechanisms for sulfur incorporation?

  • DFT Calculations: Model nucleophilic attack at the triazole’s C3 position (ΔG‡ ~25 kcal/mol for thiol addition).
  • MD Simulations: Assess solvent effects on transition-state stabilization (e.g., ethanol vs. DMF). Validate with kinetic studies (pseudo-first-order rate constants) .

Q. How do substituent variations impact electrochemical behavior?

Cyclic voltammetry reveals:

  • Electron-Withdrawing Groups (e.g., Cl): Shift oxidation potentials cathodically (~0.2 V).
  • Electron-Donating Groups (e.g., OCH₃): Enhance redox reversibility. Table 2: Substituent Effects on Redox Properties
SubstituentOxidation Potential (V)Redox Stability
-Cl1.15Moderate
-OCH₃0.98High
-CH(CH₃)₂1.05Low

Methodological Challenges

Q. Why might crystallography fail to resolve the triazole-sulfanyl conformation?

  • Dynamic Disorder: Flexible sulfur linkage causes poor diffraction. Use low-temperature crystallography (100 K) or co-crystallization with stabilizing agents (e.g., cyclodextrins).
  • Polymorphism: Screen multiple solvents (e.g., acetone, chloroform) to isolate stable polymorphs .

Q. How to address low reproducibility in biological assays?

  • Standardize Protocols: Use CLSI guidelines for antimicrobial testing.
  • Control Redox Activity: Add antioxidants (e.g., ascorbic acid) to prevent compound degradation during incubation .

Data Interpretation

Q. What statistical methods resolve outliers in dose-response curves?

  • Robust Regression: Minimizes outlier influence (e.g., Huber loss function).
  • ANOVA with Tukey’s HSD: Identifies significant differences between triplicate measurements. Report IC₅₀ values with 95% confidence intervals .

Q. How to validate target engagement in enzyme inhibition studies?

  • SPR Spectroscopy: Measure binding kinetics (kₐ, kₐ).
  • Isothermal Titration Calorimetry (ITC): Quantify ΔH and ΔS of interaction.
    Cross-validate with molecular docking (AutoDock Vina) to identify binding poses .

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